Felodipine Ester Lactone
CAS No.:
Cat. No.: VC17966324
Molecular Formula: C17H15Cl2NO4
Molecular Weight: 368.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15Cl2NO4 |
|---|---|
| Molecular Weight | 368.2 g/mol |
| IUPAC Name | ethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C17H15Cl2NO4/c1-3-23-16(21)12-8(2)20-11-7-24-17(22)14(11)13(12)9-5-4-6-10(18)15(9)19/h4-6,13,20H,3,7H2,1-2H3 |
| Standard InChI Key | OUYRRXPTFNEXQC-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(NC2=C(C1C3=C(C(=CC=C3)Cl)Cl)C(=O)OC2)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Felodipine Ester Lactone (PubChem CID: 13242085) is defined by its IUPAC name ethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate . The molecule comprises a fused furo[3,4-b]pyridine ring system, with a 2,3-dichlorophenyl group at position 4, a methyl group at position 2, and an ethyl ester moiety at position 3 (Figure 1) . The lactone ring formation results from intramolecular esterification, a key structural feature influencing its metabolic stability .
Table 1: Key Physicochemical Properties of Felodipine Ester Lactone
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 368.2 g/mol |
| CAS Registry Number | 85825-42-9 |
| SMILES Notation | CCOC(=O)C1=C(NC2=C(C1C3=C(C(=CC=C3)Cl)Cl)C(=O)OC2)C |
| InChI Key | OUYRRXPTFNEXQC-UHFFFAOYSA-N |
Stereochemical Considerations
The compound exhibits a planar furopyridine system, with the dichlorophenyl group adopting an orthogonal orientation relative to the lactone ring . X-ray crystallography and NMR studies confirm that the lactone oxygen participates in hydrogen bonding with adjacent functional groups, enhancing structural rigidity . This conformation may explain its resistance to further hydrolytic degradation in physiological conditions .
Biotransformation and Metabolic Pathways
Hepatic Metabolism in Preclinical Models
In vitro studies using liver microsomes from rats, dogs, and humans demonstrate that felodipine undergoes extensive metabolism, yielding Felodipine Ester Lactone as one of ten identified metabolites . The metabolic cascade involves two parallel pathways:
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Oxidation/Aromatization: Hydroxylation at the 2- and 6-methyl groups (rate constant: 0.027 min) precedes spontaneous lactonization .
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Ester Hydrolysis: Cleavage of the ethyl ester moiety (rate constant: 0.016 min) generates carboxylic acid intermediates, which subsequently cyclize into lactones .
Table 2: Comparative Metabolic Rates Across Species
| Species | Hydroxylation Rate (min) | Ester Hydrolysis Rate (min) |
|---|---|---|
| Rat (Male) | 0.031 | 0.018 |
| Rat (Female) | 0.022 | 0.014 |
| Dog | 0.028 | 0.017 |
| Human | 0.025 | 0.015 |
Sex-dependent differences in rats highlight slower metabolism in females, potentially influencing dose adjustments in preclinical studies .
Enzymatic vs. Spontaneous Reactions
While hydroxylation is cytochrome P450-mediated, ester hydrolysis proceeds via carboxylesterases . The lactone form exhibits greater lipophilicity () compared to its open-chain hydroxy acid counterpart (), favoring biliary excretion . Notably, the reverse reaction—lactone ring opening—occurs enzymatically in microsomal preparations, suggesting a dynamic equilibrium between lactone and acid forms .
Pharmacological Implications
Bioactivity Profile
Though Felodipine Ester Lactone lacks direct calcium channel-blocking activity, its formation correlates with reduced parent drug concentrations, modulating felodipine's elimination half-life . In rat models, systemic exposure to the lactone metabolite accounts for 12–18% of the administered dose, with tissue accumulation observed in the liver and kidneys .
Drug-Drug Interactions
Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) increases felodipine plasma levels by 3.5-fold, indirectly suppressing lactone formation . Conversely, induction of carboxylesterases by rifampicin accelerates hydrolysis, shifting the metabolic balance toward acid metabolites .
Analytical Characterization
Chromatographic Techniques
Reverse-phase HPLC with UV detection () remains the gold standard for quantifying Felodipine Ester Lactone in biological matrices . Gradient elution using acetonitrile/0.1% formic acid achieves baseline separation from structurally related metabolites within 15 minutes .
Mass Spectrometric Identification
GC-MS analysis reveals characteristic fragmentation patterns:
-
Base peak at (molecular ion)
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Prominent fragments at (dichlorophenyl moiety) and (furopyridine ring) .
High-resolution MS confirms the elemental composition () with a mass accuracy of <2 ppm .
Comparative Analysis with Dehydro Felodipine Ester Lactone
Dehydro Felodipine Ester Lactone (PubChem CID: 71315318), an oxidation product, differs by the absence of two hydrogen atoms () . This structural modification increases planarity, enhancing affinity for hepatic transporters but reducing metabolic stability .
Table 3: Structural and Metabolic Comparison
| Property | Felodipine Ester Lactone | Dehydro Felodipine Ester Lactone |
|---|---|---|
| Molecular Formula | ||
| Log P | 3.2 | 3.8 |
| Plasma Half-Life (rats) | 2.1 h | 1.4 h |
| Primary Excretion Route | Biliary (67%) | Renal (58%) |
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